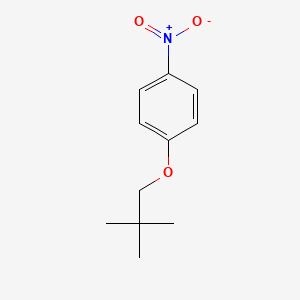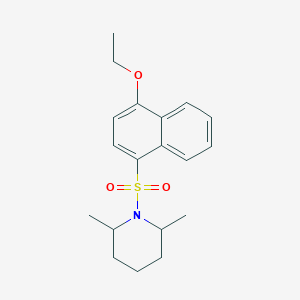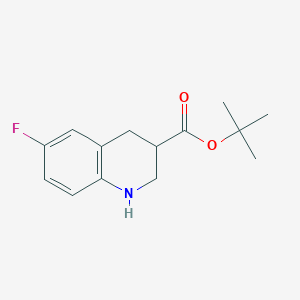![molecular formula C27H26FN3O4S2 B2362288 (Z)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 865163-06-0](/img/structure/B2362288.png)
(Z)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide is a useful research compound. Its molecular formula is C27H26FN3O4S2 and its molecular weight is 539.64. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization
Research in the field of organic synthesis has led to the development of various compounds with potential therapeutic applications. For instance, Patel et al. (2009) synthesized fluoro substituted benzothiazoles and quinazolinyl imidazole derivatives, which were then evaluated for antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities (Patel et al., 2009). Similarly, the synthesis of quinazoline derivatives aiming to discover hybrid molecules as diuretic and antihypertensive agents demonstrates the potential of such compounds in addressing cardiovascular diseases (Rahman et al., 2014). These studies underscore the importance of synthetic chemistry in developing new compounds with varied biological activities.
Biological Activities and Pharmacological Screening
Compounds related to the specified molecule have been investigated for a range of pharmacological effects. The study by Jagtap et al. (2010) on fluoro substituted sulphonamide benzothiazoles for antimicrobial screening highlights the antimicrobial potential of these compounds, suggesting their usefulness in combating bacterial and fungal infections (Jagtap et al., 2010). Another notable study by Shao et al. (2014) discovered novel PI3K inhibitors with anticancer activity, further emphasizing the role of such compounds in cancer research (Shao et al., 2014).
Imaging and Diagnostic Applications
Moreover, compounds with structural similarities have been used in imaging applications, as demonstrated by Tu et al. (2007), who developed fluorine-18-labeled benzamide analogs for imaging the sigma2 receptor status of solid tumors with positron emission tomography (Tu et al., 2007). This highlights the compound's potential utility in diagnostic imaging and cancer detection.
Mécanisme D'action
Target of Action:
Atuzaginstat primarily targets a specific enzyme or protein within the body. Unfortunately, detailed information about its exact target remains elusive. Ongoing clinical trials are investigating its potential therapeutic effects in alzheimer’s disease .
Action Environment:
Environmental factors, such as pH, temperature, and co-administered drugs, can impact Atuzaginstat’s efficacy and stability. Unfortunately, specific details are scarce.
Remember, Atuzaginstat is still under investigation, and our understanding may evolve as more data emerge. Stay curious, and let’s keep an eye on the scientific updates! 🧪🔬 .
Propriétés
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[3-(2-ethoxyethyl)-6-fluoro-1,3-benzothiazol-2-ylidene]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26FN3O4S2/c1-2-35-16-15-31-24-12-9-22(28)17-25(24)36-27(31)29-26(32)20-7-10-23(11-8-20)37(33,34)30-14-13-19-5-3-4-6-21(19)18-30/h3-12,17H,2,13-16,18H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDJNGNTVHSPPTG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26FN3O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(2-methoxyphenyl)methyl]-3-(5-{[(4-methylphenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide](/img/structure/B2362205.png)
![N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2362207.png)
![3-(2-fluorophenyl)-N-phenyl-[1,2,4]triazolo[4,3-c]quinazolin-5-amine](/img/structure/B2362208.png)
![N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2362209.png)


![3-[(2,3-Dichlorophenoxy)methyl]-4-methoxybenzoic acid](/img/structure/B2362214.png)

![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide](/img/structure/B2362217.png)


![N-[1-(3,4,5,6-tetrachloropyridine-2-carbonyl)-1,2-dihydropyridin-2-ylidene]propan-2-amine](/img/structure/B2362225.png)
![n-{4h,5h,6h,7h-Pyrazolo[1,5-a]pyridin-3-yl}prop-2-enamide](/img/structure/B2362228.png)

